Home > Products > Screening Compounds P110657 > 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine
4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine -

4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine

Catalog Number: EVT-5769168
CAS Number:
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is an FDA-approved drug used as a potentiator for the treatment of cystic fibrosis caused by the ΔF508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). It acts by improving the chloride channel function of CFTR. []

Relevance: While not directly sharing structural similarity with 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine, Ivacaftor is relevant because the paper discusses the search for potentiators that do not interfere with corrector action, a characteristic that Ivacaftor unfortunately possesses. This context highlights the importance of identifying potentiators that work synergistically with correctors for more effective cystic fibrosis treatment. This makes other potentiators mentioned in the same paper, which do not exhibit this detrimental interaction, structurally relevant to our compound of interest. []

3-(6-{[([1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl}-benzoic acid

Compound Description: This compound is an investigational corrector for the treatment of cystic fibrosis caused by the ΔF508 mutation in CFTR. It works by improving the cellular processing of CFTR. []

Relevance: This compound is structurally related to 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine through the shared presence of the 1,3-benzodioxol moiety. Additionally, both compounds are being investigated in the context of cystic fibrosis treatment, highlighting the potential importance of this specific structural feature in the development of therapeutics targeting this disease. []

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This is another investigational corrector for the treatment of cystic fibrosis caused by the ΔF508 mutation in CFTR, aiming to improve the cellular processing of CFTR. []

Relevance: Similar to the previous compound, this corrector shares the 1,3-benzodioxol moiety with 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine. This structural commonality, combined with their shared target in cystic fibrosis treatment, underscores the potential relevance of 1,3-benzodioxol as a pharmacophore in this therapeutic area. []

5-Bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine (GSK-1059865)

Compound Description: GSK-1059865 is a known orexin-1 receptor (OX1R) antagonist. []

Relevance: Although structurally distinct from 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine, this compound serves as a standard OX1R antagonist for comparison in the study evaluating the efficacy of compound 56, another OX1R antagonist described in the same paper. The research aims to assess the potential of compound 56 as a more effective treatment for stress and hyperarousal states, which indirectly connects it to other OX1R antagonists like GSK-1059865. []

1-(2-Methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea (SB-334867)

Compound Description: SB-334867 is another known orexin-1 receptor (OX1R) antagonist. []

Relevance: Similar to GSK-1059865, SB-334867 acts as a reference OX1R antagonist in the research paper focusing on the evaluation of compound 56. This study explores the effectiveness of compound 56 as a potential therapeutic agent for stress and hyperarousal disorders, making SB-334867 indirectly relevant as a comparator in this context. []

1-(6,8-Difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea (SB-408124)

Compound Description: SB-408124 is a third known orexin-1 receptor (OX1R) antagonist used as a benchmark in the research paper. []

Relevance: Like the previously mentioned OX1R antagonists, SB-408124 serves as a standard for comparison in the study evaluating the properties and therapeutic potential of compound 56. This research focuses on exploring the effectiveness of compound 56 in treating stress and hyperarousal, indirectly linking SB-408124 as a relevant compound in this area. []

N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a selective, brain-penetrant, high-affinity OX1R antagonist. The paper highlights its potential for treating psychiatric disorders associated with stress or hyperarousal states. []

Relevance: This compound falls under the same chemical class as 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine, both being OX1R antagonists. The research emphasizes the need for selective OX1R antagonists that effectively manage stress and hyperarousal without causing unwanted hypnotic effects, making compound 56 structurally and functionally relevant to our compound of interest. []

5-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)-pyrimidin-4-yl)-N,4-dimethyl-thiazol-2-amine (Compound 5)

Compound Description: Compound 5 is a known inhibitor of CDK2 and CDK9. []

Relevance: This compound serves as the lead structure for a study aimed at designing more selective CDK9 inhibitors. This study focuses on the development of macrocyclic compounds that specifically target CDK9, which is also a key feature of 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine. The structural similarities between these two compounds highlight the importance of understanding specific pharmacophores for achieving selective kinase inhibition. []

6-Methyl-12-oxa-3,6-diaza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclododecaphan-8-ene (Compound 43)

Compound Description: Compound 43 is a macrocyclic compound synthesized as a model system to optimize the ring-closing metathesis (RCM) reaction in the development of CDK9 inhibitors. []

Relevance: Although not a direct CDK9 inhibitor, compound 43 shares structural features with 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine, particularly the macrocyclic framework. This compound serves as a stepping stone in the design and synthesis of macrocyclic CDK9 inhibitors with improved selectivity, making it relevant in the context of exploring different structural motifs for kinase inhibition. []

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacycloundecaphan-7-ene (Compound 44)

Compound Description: Compound 44 is a macrocyclic compound synthesized as part of a series of CDK9 inhibitors. It displays poor activity against CDK2 and Aurora kinases A and B. []

Relevance: This compound shares structural elements with 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine, specifically the macrocyclic structure and the pyrimidine ring. Its development as a CDK9 inhibitor highlights the exploration of different structural modifications to improve selectivity and potency, further emphasizing the relevance of understanding how subtle changes in structure can impact biological activity. []

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacycloundecaphan-7-ene-1-carbonitrile (Compound 79)

Compound Description: Compound 79 is a highly selective CDK9 inhibitor exhibiting 60-fold selectivity over CDK2 and 90-fold selectivity over Aurora kinases A and B. []

Relevance: This compound is relevant due to its inclusion in the same chemical class as 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine as a CDK9 inhibitor. The research emphasizes the significance of macrocyclic structures in achieving high selectivity for CDK9, and compound 79 exemplifies this design principle. This highlights the value of exploring different chemical modifications within a core scaffold to achieve desired selectivity and potency profiles. []

1-Methoxy-4-(4-methylpiperazine-1-carbonyl)-3,8-diaza-2(4,2)-pyrimidina-1(1,3),4(1,2)-dibenzenacyclononaphan-7-one (Compound 89)

Compound Description: Compound 89 is a designed macrocyclic pyrimidine system proposed as a potential CDK9 inhibitor with promising Glide scores from molecular docking studies. []

Relevance: Although its synthesis was not completed in the study, compound 89 is structurally related to 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine due to its macrocyclic structure and the presence of a pyrimidine ring. This compound represents a continued exploration of diverse macrocyclic structures for optimizing CDK9 inhibitory activity and selectivity, making it relevant to understanding the structure-activity relationship in this therapeutic area. []

Properties

Product Name

4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-[2-(methylamino)-1,3-thiazol-4-yl]methanone

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C19H23N3O3S/c1-19(9-13-4-5-15-16(8-13)25-12-24-15)6-3-7-22(11-19)17(23)14-10-26-18(20-2)21-14/h4-5,8,10H,3,6-7,9,11-12H2,1-2H3,(H,20,21)

InChI Key

LVIRTXSKEGDULR-UHFFFAOYSA-N

SMILES

CC1(CCCN(C1)C(=O)C2=CSC(=N2)NC)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1(CCCN(C1)C(=O)C2=CSC(=N2)NC)CC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.